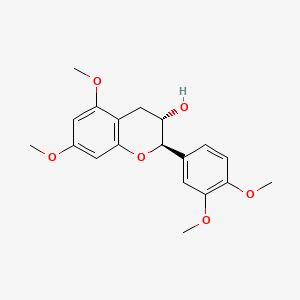

Catechin tetramethylether

Vue d'ensemble

Description

Catechin Tetramethylether belongs to the class of organic compounds known as catechins . Catechins are compounds containing a catechin moiety, which is a 3,4-dihydro-2-chromene-3,5.7-tiol . It is evident in nature that catechin possesses promising anti-inflammatory, neuroprotective, antioxidant, antibacterial, anticancer and anti-viral properties .

Synthesis Analysis

Catechin is a prestigious phytoconstituent obtained from the divine wealth of nature . It is a polyphenolic constituent which is broadly distributed in plant kingdom and tea, legumes and rubeaceous plants are rich sources of it . Various research groups have extracted and isolated it by using different analytical techniques due to its diverse pharmacological profile .Molecular Structure Analysis

Catechin is a 3,3’,4’,5,7-pentahydroxyflavan with two steric forms of (+)-catechin . The structure of catechin involves a detailed analysis of the electronic distribution, charge delocalization effects, and stereoelectronic effects .Chemical Reactions Analysis

Catechin can regulate Nrf2 and NFkB pathways in ways that impact oxidative stress and inflammation by influencing gene expression . Other pathways like MAPKs and COMT and receptor tyrosine kinase are also affected by catechin and EGCG that alter their action and barge the cellular activity .Physical And Chemical Properties Analysis

The physical and chemical properties of catechin are related to antioxidant activity due to their ability to scavenge free radicals . The stability order, and the effects of electron delocalization in the structures were analyzed in depth .Applications De Recherche Scientifique

Phytotoxic and Antimicrobial Activities

- Phytotoxicity : Catechin tetramethylether, a derivative of catechin, retains phytotoxicity, meaning it can inhibit the growth of plants. This property makes it potentially useful as a natural herbicide (Veluri et al., 2004).

- Antimicrobial Properties : Additionally, catechin and its derivatives exhibit antimicrobial activities, suggesting potential uses in controlling bacterial and fungal growth (Veluri et al., 2004).

Therapeutic Applications

- Diabetes Treatment : Catechin isolated from certain plants has shown to possess hypoglycemic and glucose oxidizing activities, indicating potential applications in diabetes treatment (Daisy et al., 2010).

Extraction and Encapsulation

- Extraction Techniques : Various methods have been developed for the extraction and isolation of catechins from plant sources, which is crucial given their poor oxidative stability (Gadkari & Balaraman, 2015).

- Encapsulation : The encapsulation of catechins in nanoparticles has been studied for enhancing their stability and bioavailability, which is important for therapeutic and food industry applications (Gadkari & Balaraman, 2015).

Cardiovascular Disease Prevention

- Vascular Health : Catechins play a significant role in the prevention of cardiovascular disease by regulating lipid metabolism, protecting vascular endothelium, and reducing blood pressure (Chen et al., 2016).

Antioxidant and Anti-Inflammatory Properties

- Oxidative Stress : Catechins are known for their potent antioxidant properties, which can be beneficial in preventing diseases caused by oxidative stress, such as neurodegenerative diseases, cancer, and diabetes (Bernatonienė & Kopustinskiene, 2018).

- Inflammatory Diseases : Their anti-inflammatory properties have been explored for potential therapeutic benefits in conditions like inflammatory bowel disease (Fan et al., 2017).

Nanotechnology and Sensor Applications

- Enhanced Stability : Utilizing nanotechnology, catechins have been stabilized for improved application in biomedical fields (Sabaghi et al., 2021).

- Sensor Development : Catechins have been used in developing sensors for monitoring their concentration in commercial drinks and biological fluids, indicating their growing importance in food and health monitoring (El-Hady, 2007).

Mécanisme D'action

Catechin possesses promising anti-inflammatory, neuroprotective, antioxidant, antibacterial, anticancer and anti-viral properties . One of the most attractive mechanisms is the one in which reactive oxygen species (ROS) is involved . EGCG is known to have dual actions in relation to ROS as an anti-oxidant and a pro-oxidant .

Orientations Futures

Although a lot of progress has been made towards exploration of catechins, still these are associated with some issues of bioavailability and unclear modes of action, which need to be resolved in upcoming times . This is an important area of research, as it is essential to understand the ADME to develop effective catechin-based therapies .

Propriétés

IUPAC Name |

(2R,3S)-2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O6/c1-21-12-8-16(23-3)13-10-14(20)19(25-17(13)9-12)11-5-6-15(22-2)18(7-11)24-4/h5-9,14,19-20H,10H2,1-4H3/t14-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPNPQODFXMCGO-IFXJQAMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C(CC3=C(O2)C=C(C=C3OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2[C@H](CC3=C(O2)C=C(C=C3OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Catechin tetramethylether | |

CAS RN |

51079-25-5 | |

| Record name | (+)-Catechin tetramethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051079255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetic acid [3-[3-(dimethylamino)-1-oxopropyl]-5-benzofuranyl] ester](/img/structure/B1220709.png)

![4-[4-(2-Quinoxalinyl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B1220710.png)

![13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1220721.png)

![Methyl 3-amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B1220728.png)